1H-Pyridazin-6-one hydrate
Description
Contextual Significance of Pyridazinones in Heterocyclic Chemistry
Pyridazinones are a class of six-membered heterocyclic compounds that hold a significant position in the field of heterocyclic chemistry. researchgate.netscilit.com These molecules are derivatives of pyridazine (B1198779) and contain two adjacent nitrogen atoms within the ring structure. scholarsresearchlibrary.comsphinxsai.com The pyridazinone nucleus is considered a versatile scaffold in the development of new pharmacologically active compounds. scholarsresearchlibrary.com The presence of the pyridazine ring makes these compounds π-deficient heteroaromatic systems. scholarsresearchlibrary.com Their structure allows for easy functionalization at various positions, making them attractive building blocks for designing and synthesizing new molecules with a broad spectrum of biological activities. scholarsresearchlibrary.com
The introduction of new functional groups into the pyridazinone structure has led to a wide variety of compounds. researchgate.netscilit.com This adaptability has made pyridazinones and their derivatives a subject of intensive research due to their biological significance. scholarsresearchlibrary.com They are not only important in medicinal chemistry but also find applications in agriculture. scispace.comresearchgate.net
Historical Overview of Pyridazinone Chemistry and its Evolution
The history of pyridazine chemistry dates back to the late 19th century. While Knorr first named pyridazines, it was Fischer who prepared the first substituted compounds. scholarsresearchlibrary.com The unsubstituted parent compound, pyridazine, was first synthesized by Tauber. scholarsresearchlibrary.comsphinxsai.com Early research focused on the fundamental synthesis and characterization of these heterocyclic systems.
Over the past few decades, there has been a significant surge of interest in the chemistry of pyridazinone derivatives. scholarsresearchlibrary.com This increased attention is largely due to the discovery of their diverse biological activities. nih.govbenthamdirect.com The evolution of pyridazinone chemistry has been marked by the development of numerous synthetic methods to create a wide array of derivatives. researchgate.netscilit.com This has allowed researchers to explore the structure-activity relationships of these compounds, leading to the identification of pyridazinones with potential therapeutic applications. benthamdirect.com The ongoing research continues to expand the chemical space and potential uses of this important class of heterocycles. researchgate.net
Specific Focus on 1H-Pyridazin-6-one Hydrate (B1144303) within Pyridazinone Substructures
Within the broad class of pyridazinones, 1H-Pyridazin-6-one hydrate is a specific compound that has garnered attention in chemical research. smolecule.com It is characterized by a pyridazine ring with a keto group at the 6-position. smolecule.com The "hydrate" designation indicates the presence of associated water molecules, which can influence its physical and chemical properties such as solubility and reactivity. smolecule.com
This compound serves as a valuable starting material or intermediate in organic synthesis for the preparation of other pyridazine-based compounds. smolecule.com Its structure, featuring a reactive carbonyl group and N-H functionality, allows for various chemical transformations. These include oxidation to form more complex derivatives, nucleophilic substitution at the carbonyl group, and condensation reactions with amines or hydrazines. smolecule.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C4H6N2O2 |
| Molecular Weight | 114.10 g/mol |
| CAS Number | 5463-28-5 |
| Physical Form | Solid |
Data sourced from available chemical databases. nih.gov
Scope and Objectives of Academic Research on the Compound
Academic research on this compound and its derivatives is multifaceted, with several key objectives:
Synthesis of Novel Derivatives: A primary goal is the synthesis of new pyridazinone derivatives using this compound as a precursor. researchgate.netscilit.comsmolecule.com This involves exploring different synthetic routes, such as reactions involving hydrazine (B178648) hydrate and cyclization of suitable precursors, to create a library of compounds with diverse functionalities. smolecule.combiomedpharmajournal.org
Structural and Spectroscopic Analysis: A significant area of research involves the detailed characterization of these compounds. smolecule.com Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to elucidate the molecular structure and functional groups. smolecule.com Crystallographic studies are also conducted to understand the three-dimensional arrangement of atoms and intermolecular interactions. smolecule.com
Investigation of Chemical Reactivity: Researchers aim to understand the chemical behavior of this compound. smolecule.com This includes studying its reactivity in various reactions such as oxidation, nucleophilic substitution, and condensation reactions to develop new synthetic methodologies. smolecule.com
Exploring Potential Applications: A major driver of research is the exploration of the potential applications of these compounds. Given the known biological activities of the pyridazinone scaffold, studies are often directed towards evaluating new derivatives for their potential in medicinal chemistry and materials science. researchgate.netsmolecule.com
Table 2: Common Research Areas and Methodologies
| Research Area | Common Methodologies |
| Organic Synthesis | Hydrazine hydrate reactions, Cyclization reactions, Autoxidation processes. smolecule.com |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Crystallography. smolecule.com |
| Reactivity Studies | Oxidation, Nucleophilic Substitution, Condensation Reactions. smolecule.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyridazin-6-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.H2O/c7-4-2-1-3-5-6-4;/h1-3H,(H,6,7);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDTXSCNRYJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity and Mechanistic Pathways of 1h Pyridazin 6 One Hydrate
Reactions Involving the Pyridazinone Heterocyclic Ring System
The inherent electronic nature of the pyridazinone core makes it resistant to certain reactions while being susceptible to others. Its reactivity is a balance between its aromatic character and the electron-withdrawing effects of the heteroatoms and the exocyclic oxygen.
Electrophilic Aromatic Substitution Processes
The pyridazinone ring is highly resistant to electrophilic aromatic substitution (EAS). wikipedia.org This low reactivity is a direct consequence of the electron-deficient nature of the diazine ring, which is caused by the inductive effect of the two electronegative nitrogen atoms. nih.gov These nitrogen atoms significantly reduce the electron density of the aromatic π-system, deactivating it towards attack by electrophiles.
Furthermore, the reaction conditions for many EAS processes involve strong acids, which can protonate the nitrogen atoms of the pyridazinone ring. nih.gov This protonation introduces a positive charge, further increasing the deactivation of the ring and making electrophilic attack even more unfavorable. wikipedia.org Computational studies on related azines like pyridine (B92270) and pyrimidine (B1678525) have shown that the highest occupied molecular orbitals (HOMOs) are not the aromatic π orbitals, which helps to explain their low reactivity towards electrophiles. researchgate.net Consequently, common electrophilic substitution reactions such as nitration and sulfonation are generally not observed on the unsubstituted pyridazinone ring. wikipedia.org Successful substitution typically requires the presence of strong electron-donating (activating) groups on the ring to counteract the inherent deactivation. researchgate.net
Nucleophilic Substitution Reactions on the Ring
In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazinone ring is highly susceptible to nucleophilic substitution, particularly when substituted with a good leaving group, such as a halogen. masterorganicchemistry.com This reactivity is exploited in the synthesis of a wide variety of substituted pyridazinone derivatives. researchgate.net The reaction generally proceeds through a two-step addition-elimination (SNAr) mechanism. masterorganicchemistry.comnih.gov
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Addition: A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. masterorganicchemistry.com
The rate of these reactions is enhanced by the presence of electron-withdrawing groups, and the pyridazinone ring itself, with its two nitrogen atoms and carbonyl group, is sufficiently activated to undergo these transformations readily. masterorganicchemistry.com
| Substrate | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| 3-Chloro-6-phenylpyridazine | Ammonia (NH₃) | 3-Amino-6-phenylpyridazine | High temperature, pressure |
| 4,5-Dichloro-2-methylpyridazin-3(2H)-one | Sodium methoxide (B1231860) (NaOMe) | 4-Chloro-5-methoxy-2-methylpyridazin-3(2H)-one | Methanol, reflux |
| 4,5,6-Trifluoropyridazin-3(2H)-one | Morpholine | 4-(Morpholin-4-yl)-5,6-difluoropyridazin-3(2H)-one | Room temperature researchgate.net |
| 3-Chloropyridazine (B74176) | Hydrazine (B178648) (N₂H₄) | 3-Hydrazinylpyridazine | Ethanol, reflux |
A distinct and important mechanistic pathway in the reaction of some heterocyclic systems with strong nucleophiles is the ANRORC mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway has been observed in reactions of substituted pyrimidines and can be relevant for pyridazines under specific conditions, particularly with powerful nucleophiles like sodium amide. wikipedia.orgacs.org The ANRORC mechanism differs from the SNAr pathway as it involves the cleavage and reformation of the heterocyclic ring. wikipedia.org
Oxidation and Reduction Pathways
The pyridazinone ring can undergo both oxidation and reduction, although the specific outcomes depend on the reagents and the substitution pattern of the ring.
Oxidation: Oxidation of pyridazinone derivatives can lead to various products. For instance, the oxidation of dihydropyridazinones to the corresponding aromatic pyridazinones is a common synthetic step, often achieved with reagents like bromine in acetic acid or manganese dioxide. nih.govnih.gov The oxidation of substituents attached to the ring can also be performed, for example, converting a methylene (B1212753) group on a fused ring to a ketone. nih.gov
Reduction: Reduction of the pyridazinone ring typically targets the C=C double bond. Catalytic hydrogenation is a common method to produce dihydropyridazinones. A selective reduction of the double bond in pyridazin-3-ones to yield 4,5-dihydropyridazin-3-ones can be achieved using zinc dust in acetic acid. rsc.org This method highlights the ability to selectively reduce the ring while preserving the carbonyl function. Further reduction under more forcing conditions can lead to ring contraction, forming pyrrolidinone derivatives. rsc.org
Ring-Opening and Rearrangement Reactions
The pyridazinone ring, while aromatic, can undergo ring-opening or rearrangement reactions under certain energetic conditions or upon reaction with specific reagents. As mentioned previously, the ANRORC mechanism is a prime example of a process involving ring opening and closure during a nucleophilic substitution reaction. wikipedia.org
Reductive conditions can also induce rearrangements. For example, the reaction of N(2)-substituted pyridazin-3-ones with excess zinc can proceed past the initial reduction and lead to a ring contraction, ultimately yielding a mixture of pyrrolidin-2-ones and 3-pyrrolin-2-ones. rsc.org This transformation involves the cleavage of the N-N bond, a characteristic feature of the pyridazine (B1198779) nucleus, followed by rearrangement and recyclization to form the more stable five-membered ring.
Reactivity of Substituents on the Pyridazinone Core
Substituents attached to the pyridazinone ring exhibit their own characteristic reactivity, which can be used to synthesize a wide array of derivatives. These reactions are fundamental to the field of medicinal chemistry, where modifying substituents is a key strategy for tuning the biological activity of a core scaffold. sarpublication.com
Functional Group Interconversions
Functional group interconversion (FGI) refers to the transformation of one functional group into another. nih.govacs.orgkorea.ac.kr On the pyridazinone scaffold, a variety of such transformations can be performed on substituents without altering the core heterocyclic ring. For example, a chloro group can be hydrolyzed to a hydroxyl group, which exists in tautomeric equilibrium with the oxo form. nih.gov An amino group can be acylated, and an ester group can be hydrolyzed to a carboxylic acid or reacted with hydrazine to form a hydrazide. nih.govnih.gov These reactions allow for the late-stage modification of pyridazinone derivatives, providing access to diverse chemical libraries for screening and optimization. nih.gov
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| -Cl (Chloro) | Glacial acetic acid, heat | -OH (Hydroxy) | Hydrolysis nih.gov |
| -NH (on the ring) | Ethyl bromoacetate, K₂CO₃ | -N-CH₂COOEt (Ester) | N-Alkylation nih.gov |
| -COOEt (Ester) | Hydrazine hydrate (B1144303) | -CONHNH₂ (Hydrazide) | Hydrazinolysis |
| -NH₂ (Amino) | Acetic anhydride (B1165640) | -NHCOCH₃ (Acetamido) | N-Acylation |
| -NO₂ (Nitro) | H₂, Pd/C or SnCl₂ | -NH₂ (Amino) | Reduction |
Coupling Reactions and Cross-Coupling Methodologies
The pyridazinone nucleus is a key structural motif in medicinal chemistry, and its functionalization through palladium-catalyzed cross-coupling reactions represents a powerful strategy for creating diverse molecular architectures. While direct cross-coupling on an unsubstituted 1H-Pyridazin-6-one is less common due to the need for a leaving group (typically a halide), its halogenated derivatives are versatile substrates for a variety of C-C bond-forming reactions. These methodologies facilitate the introduction of aryl, vinyl, and alkynyl groups onto the pyridazinone scaffold.
Key palladium-catalyzed cross-coupling reactions employed for the functionalization of pyridazinone derivatives include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), migratory insertion (for Heck), and reductive elimination.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyridazinone with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a widely used method due to the stability and low toxicity of the boron reagents. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine, derived from its corresponding pyridazinone, has been successfully coupled with various (hetero)aryl-boronic acids to synthesize π-conjugated push-pull systems. nih.gov The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov
Heck Coupling: The Heck reaction pairs a halogenated pyridazinone with an alkene. The reaction mechanism involves the oxidative addition of palladium to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. This method has been applied to pyridazinone systems to introduce alkenyl substituents. researchgate.net
Sonogashira Coupling: This reaction creates a C-C bond between a halo-pyridazinone and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly effective method for synthesizing alkynyl-substituted pyridazinones. For example, 5-bromo-2-methoxymethyl-6-phenyl-(2H)-pyridazin-3-one has been coupled with various terminal alkynes using a bis(triphenylphosphine)palladium(II) chloride catalyst and cuprous iodide in a suitable solvent. mdpi.com
Stille Coupling: The Stille reaction couples a halo-pyridazinone with an organotin compound (organostannane). While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling. The mechanism follows the general catalytic cycle, with the transmetalation step involving the transfer of the organic group from tin to the palladium center. wikipedia.org
The following table summarizes representative conditions for these cross-coupling reactions on pyridazinone scaffolds.
| Reaction | Pyridazinone Substrate (Example) | Coupling Partner | Catalyst System | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 14-28% | nih.gov |
| Sonogashira | 5-Bromo-2-MOM-6-phenyl-3(2H)-pyridazinone | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70-80% | mdpi.com |
| Heck | Halogenated Pyridazinone | Alkene | Pd(OAc)₂ / Ligand | Organic Base (e.g., Et₃N) | DMF or Acetonitrile | Variable | wikipedia.org |
| Stille | Halogenated Pyridazinone | Organostannane | Pd(PPh₃)₄ | None | Toluene or THF | Variable | wikipedia.org |
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, including the identification of intermediates, transition state analysis, and kinetic profiling, are crucial for optimizing reaction conditions and understanding the reactivity of 1H-Pyridazin-6-one hydrate. While comprehensive studies specifically targeting this compound are limited, the mechanistic pathways can be inferred from extensive research on related pyridazine systems and general principles of organic reactions.
Reaction Intermediates Identification
The identification of reaction intermediates provides direct evidence for a proposed mechanistic pathway. In the context of pyridazinone chemistry, this often involves a combination of spectroscopic techniques and computational modeling.
For Cyclization Reactions: The formation of the pyridazinone ring from 1,4-dicarbonyl precursors and hydrazine hydrate proceeds through several key intermediates. The initial reaction is the formation of a hydrazone upon nucleophilic attack of hydrazine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the second carbonyl group. Subsequent dehydration leads to the formation of a dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. While these intermediates are often transient, their existence is supported by mechanistic rationalizations and, in some cases, their isolation under specific reaction conditions. researchgate.net
For Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species within the catalytic cycle.
Oxidative Addition Complex: The cycle begins with the oxidative addition of a halo-pyridazinone to a Pd(0) complex, forming a Pd(II) intermediate. This species, [Pd(Ar)(X)L₂], where Ar is the pyridazinone moiety, is a critical intermediate that activates the substrate. chemrxiv.org
Transmetalation Intermediate: In Suzuki and Stille reactions, the subsequent step is transmetalation, where an intermediate is formed involving the palladium complex and the organoboron or organotin reagent, facilitating the transfer of the organic group to the palladium center. chemrxiv.orgmdma.ch
Migratory Insertion Intermediate: In the Heck reaction, after the oxidative addition, the alkene coordinates to the Pd(II) complex, and subsequent migratory insertion forms a new alkylpalladium(II) intermediate. wikipedia.org
Direct spectroscopic observation of these intermediates in reactions involving this compound is not extensively documented, but their roles are well-established in the broader context of palladium catalysis.
Transition State Analysis
Transition state analysis, primarily conducted through computational chemistry using methods like Density Functional Theory (DFT), provides insight into the energy barriers of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. mdpi.com
For pyridazinone synthesis and functionalization, DFT calculations can model the transition states for key steps:
Cyclization: The energy barrier for the intramolecular cyclization step can be calculated to understand the feasibility of ring formation.
Oxidative Addition: The transition state for the oxidative addition of the C-X bond to the palladium catalyst is a key determinant of the reaction's efficiency. The electron-deficient nature of the pyridazine ring generally lowers this barrier. nih.gov
While specific DFT studies detailing the transition states for reactions of this compound are scarce, computational analyses on related heterocyclic systems provide a strong basis for understanding the energetic landscape of these transformations.
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure the rate at which reactants are converted into products, providing quantitative data on the reaction mechanism and the factors that influence it. For pyridazinone chemistry, determining the reaction order with respect to each component (substrate, catalyst, reagent) can elucidate the rate-determining step.
Cyclization Kinetics: The rate of pyridazinone formation from a dicarbonyl compound and hydrazine can be monitored using techniques like ¹H NMR spectroscopy. A kinetic plot of reactant consumption versus product formation can reveal the rate law. For example, studies on the cyclization of β-chlorovinyl thiohydrazones to pyridazines have used real-time NMR monitoring to demonstrate the autocatalytic nature of the reaction, which is accelerated by the formation of an acid byproduct. researchgate.net
Cross-Coupling Kinetics: The kinetics of palladium-catalyzed reactions are often complex. The rate can be dependent on the concentration of the catalyst, the halide, and the coupling partner. The rate-determining step can vary; in Stille reactions, it is often the transmetalation step, whereas in other couplings, it can be the oxidative addition or reductive elimination. mdma.ch Kinetic studies on the Stille coupling have shown that the reaction can be first-order in the organostannane and the palladium complex, but zero-order in the electrophile, indicating that oxidative addition is fast compared to transmetalation. mdma.ch
Sophisticated Structural and Spectroscopic Characterization of 1h Pyridazin 6 One Hydrate
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its dynamic nature. For 1H-Pyridazin-6-one hydrate (B1144303), these methods reveal characteristic vibrations of the pyridazinone ring, the carbonyl group, N-H and C-H bonds, as well as the vibrations associated with the water of hydration.
The solid-state IR and Raman spectra of 1H-Pyridazin-6-one are influenced by its existence in the oxo-hydroxy tautomeric form. The presence of the water molecule in the hydrate introduces additional vibrational modes and perturbs the vibrations of the parent molecule, primarily through hydrogen bonding interactions.
Infrared (IR) Spectroscopy:
The FTIR spectrum of 1H-Pyridazin-6-one hydrate is characterized by a number of distinct absorption bands. The presence of the water molecule is typically evidenced by broad absorption bands in the 3500-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric O-H stretching vibrations. The H-O-H bending vibration of the water of hydration is expected to appear around 1650-1630 cm⁻¹.
The pyridazinone ring itself gives rise to a series of characteristic bands. The N-H stretching vibration of the amide group is observed as a broad band in the 3400-3100 cm⁻¹ region, often overlapping with the O-H stretching bands of the water molecule. The C=O stretching vibration of the lactam group is a strong and prominent band, typically found in the range of 1680-1650 cm⁻¹. The C=C stretching vibration of the unsaturated ring appears around 1600 cm⁻¹, while C-H stretching vibrations of the vinyl group are observed above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations of the C-H and N-H groups, as well as ring deformation modes, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of this compound, the C=C stretching vibration is often more intense than in the IR spectrum. The symmetric vibrations of the ring are also typically strong in the Raman spectrum. The C=O stretching vibration will also be present, though its intensity can vary. The vibrations of the water molecule are generally weak in the Raman spectrum.
The following table summarizes the key vibrational frequencies and their assignments for 1H-Pyridazin-6-one, with expected influences from the water of hydration.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Anhydrous) | Expected Wavenumber Range (cm⁻¹) (Hydrate) | Notes |
| O-H Stretch (Water) | - | 3500 - 3200 (broad) | Symmetric and asymmetric stretching of the water of hydration. |
| N-H Stretch | ~3400 - 3100 (broad) | ~3400 - 3100 (broad, may overlap with O-H) | Broad due to hydrogen bonding. |
| C-H Stretch (vinyl) | ~3100 - 3000 | ~3100 - 3000 | Typically sharp bands. |
| C=O Stretch (Amide I) | ~1680 - 1650 | ~1670 - 1640 | Strong intensity in IR. May shift to lower frequency due to hydrogen bonding with water. |
| H-O-H Bend (Water) | - | ~1650 - 1630 | Bending vibration of the water of hydration. |
| C=C Stretch | ~1600 | ~1600 | Often strong in Raman. |
| N-H Bend (Amide II) | ~1550 | ~1550 | In-plane bending. |
| C-H In-plane Bend | ~1400 - 1200 | ~1400 - 1200 | Multiple bands in this region. |
| C-N Stretch | ~1300 - 1200 | ~1300 - 1200 | Coupled with other ring vibrations. |
| C-H Out-of-plane Bend | ~900 - 700 | ~900 - 700 | Characteristic of the substitution pattern on the double bond. |
| N-H Out-of-plane Bend (Amide V) | ~700 | ~700 | Broad band. |
| Ring Puckering/Deformation Modes | Below 600 | Below 600 | Complex vibrations involving the entire ring structure. |
Theoretical and Computational Investigations of 1h Pyridazin 6 One Hydrate
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in studying pyridazinone systems. gsconlinepress.com DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G**, offer a balance between computational cost and accuracy for predicting molecular properties. researchgate.net These calculations are vital for evaluating the correlation between a molecule's electronic structure and its reactivity. researchgate.net
The electronic structure of pyridazinone derivatives is a key determinant of their chemical behavior. Quantum chemical calculations are used to determine fundamental parameters that describe this structure. semanticscholar.org Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). gsconlinepress.com The EHOMO indicates a molecule's capacity to donate electrons, while the ELUMO reflects its ability to accept electrons. semanticscholar.org The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. gsconlinepress.comresearchgate.net A smaller energy gap generally implies higher reactivity.
Numerous quantum parameters have been calculated for various pyridazinone derivatives to understand their electronic properties. semanticscholar.orggsconlinepress.com These calculations provide essential information on the active sites of the molecules and how different functional groups influence their electronic characteristics. semanticscholar.org
Table 1: Calculated Quantum Chemical Parameters for Representative Pyridazinone Derivatives
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | B3LYP/6-31G | -8.91 | -4.68 | 4.23 |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | B3LYP/6-31G | -8.41 | -5.11 | 3.30 |
Data sourced from a DFT computational study on pyridazine (B1198779) derivatives. gsconlinepress.comgsconlinepress.com
The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactions. For pyridazine and its derivatives, the distribution and energy of these orbitals dictate how the molecule interacts with other chemical species. semanticscholar.orgresearchgate.net The HOMO is typically associated with nucleophilic character, while the LUMO is associated with electrophilic character. The spatial distribution of these orbitals, often visualized through computational software, highlights the regions of the molecule most likely to participate in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting sites of intermolecular interactions.
Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com For instance, in the characterization of new N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the calculated FT-IR spectra showed characteristic bands for carbonyl groups, while 1H NMR spectra revealed signals corresponding to specific proton environments, such as those in methylene (B1212753) linkers or methyl ester groups. mdpi.com This synergy between theoretical prediction and experimental observation is invaluable for structural elucidation. nih.gov
Tautomerism and Isomerism Studies
Pyridazinones, including 1H-pyridazin-6-one, can exist in different tautomeric forms, most notably the lactam (oxo) and lactim (hydroxy) forms. researchgate.net The equilibrium between these forms is a critical aspect of their chemistry, influencing their physical properties and biological activity. Theoretical studies provide a framework for understanding the energetics and influencing factors of this tautomeric balance.
The conversion between tautomers involves proton transfer, and computational studies can map the energy profile of this process. A theoretical study on the tautomeric conversion of pyridazin-3(2H)-one to its hydroxy form, pyridazin-3-ol, using DFT (B3LYP/6-311++G**) methods, explored two potential mechanisms. researchgate.net
Direct Hydrogen Transfer : This mechanism involves the direct intramolecular transfer of a hydrogen atom. It proceeds through a strained four-membered transition state (TS12) and is associated with a very high activation energy of 42.64 kcal/mol. researchgate.net
Double Hydrogen Transfer via Dimer : In this pathway, two pyridazinone molecules form a dimer. The tautomerization occurs through a concerted double hydrogen transfer via a more stable transition state (TS1122). This mechanism has a significantly lower activation energy of 14.66 kcal/mol, making it a much more favorable pathway. researchgate.net
These calculations demonstrate that the direct tautomerization is energetically prohibitive, and the conversion likely proceeds through a dimer intermediate, especially in less polar environments.
Table 2: Calculated Activation Energies for Tautomeric Conversion of Pyridazin-3(2H)-one
| Mechanism | Transition State | Activation Energy (kcal/mol) |
| Direct H-Transfer | TS12 | 42.64 |
| Double H-Transfer (Dimer) | TS1122 | 14.66 |
Data sourced from a DFT study on pyridazinone tautomerism. researchgate.net
The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. rsc.org Computational models can account for these effects using either implicit (continuum) or explicit solvent models. In implicit models, the solvent is treated as a continuous dielectric medium, while explicit models involve including individual solvent molecules in the calculation. researchgate.net
Studies have shown that polar solvents tend to stabilize the more polar tautomer. beilstein-journals.org For the pyridazinone/hydroxypyridazine equilibrium, dielectric media favor charge separation and can preferentially lower the energy of the more polar oxo (lactam) form. rsc.org Furthermore, protic polar solvents can play a more direct role by participating in the proton transfer mechanism, for example, by forming hydrogen bonds that help to reduce the high activation energy associated with the transition state. researchgate.net The ability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
While specific molecular dynamics (MD) simulation studies focused exclusively on 1H-pyridazin-6-one hydrate (B1144303) are not extensively detailed in the reviewed literature, the principles of this technique allow for a theoretical exploration of its likely dynamic behavior. MD simulations model the movements of atoms and molecules over time, providing a granular view of molecular flexibility and intermolecular interactions.
The pyridazinone ring, while part of a heterocyclic system, is not perfectly rigid. studylib.net MD simulations would be instrumental in exploring the subtle conformational preferences of the 1H-pyridazin-6-one molecule. Such studies could reveal the planarity of the ring system and the energetic favorability of different tautomeric forms. By simulating the molecule's behavior in a solvated environment, researchers can understand how interactions with water molecules might influence the conformational landscape of the pyridazinone ring. For substituted pyridazinone derivatives, computational studies have been employed to explore different conformations, particularly in the context of their interaction with biological targets. nih.govmdpi.com
A key aspect of understanding 1H-pyridazin-6-one hydrate is characterizing the dynamic interplay between the pyridazinone molecule and its associated water molecule(s). MD simulations are particularly well-suited for this purpose. nih.gov These simulations can illuminate the hydrogen bonding network between the water molecule(s) and the pyridazinone, including the identification of the most stable hydrogen bonding sites (e.g., the carbonyl oxygen and the nitrogen atoms). Furthermore, MD can provide insights into the residence time of water molecules at these sites and the energetics of water association and dissociation. researchgate.netgfz-potsdam.de This information is crucial for understanding the stability of the hydrate form and the conditions under which dehydration may occur.
Reaction Pathway Prediction and Mechanistic Modeling
Computational chemistry offers powerful tools for mapping out potential reaction pathways and elucidating the mechanisms of chemical transformations. While specific mechanistic models for reactions involving this compound are not widely available, the established methodologies in this field provide a clear framework for how such investigations would be conducted.
Quantum chemical calculations can be used to identify and characterize the structures of intermediates and transition states along a proposed reaction coordinate. rsc.orgnih.gov For 1H-pyridazin-6-one, this could involve modeling reactions such as N-alkylation, halogenation, or nucleophilic substitution. mdpi.com By calculating the geometries and energies of all stationary points on the potential energy surface, a detailed picture of the reaction mechanism can be constructed. This would include the identification of short-lived intermediates that may be difficult to detect experimentally.
A critical outcome of mechanistic modeling is the calculation of the energetic barriers (activation energies) for each step in a reaction pathway. chemrxiv.org These barriers determine the kinetics of the reaction. For 1H-pyridazin-6-one, computational methods could be used to predict the feasibility of different synthetic routes or to understand its degradation pathways. By comparing the energy barriers of competing pathways, the most likely reaction outcome can be predicted. Such computational screening can be a valuable tool in guiding synthetic efforts and in understanding the chemical stability of the molecule. nih.gov
Aromaticity and Aromatic Character Analysis of the Pyridazinone Ring
The aromaticity of the pyridazinone ring is a key determinant of its chemical properties and reactivity. Aromaticity is not a directly observable quantity but can be quantified through various computational indices. ias.ac.inacgpubs.org The most common of these are based on magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.inacgpubs.org
NICS values are calculated at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). ias.ac.in More negative NICS values are indicative of stronger aromatic character. ias.ac.in The HOMA index, on the other hand, evaluates the degree of bond length equalization around the ring, with a value of 1 representing a fully aromatic system and values less than 0.5 suggesting non-aromatic or anti-aromatic character. ias.ac.in
Studies on pyridazinone and its derivatives have shown that the pyridazinone ring possesses a degree of aromatic character, though it is generally less aromatic than benzene (B151609). acgpubs.org The aromaticity can be influenced by the presence of substituents on the ring. studylib.netias.ac.in For instance, the fusion of a pyrazole (B372694) ring to the pyridazinone system can modulate the aromaticity of both rings. ias.ac.in Computational analyses have indicated that the choice of aromaticity index can sometimes lead to different interpretations, underscoring the complexity of quantifying this property. studylib.net
| Aromaticity Index | Description | Typical Values for Pyridazinone Derivatives |
| HOMA | Based on the geometry of the ring, specifically bond length alternation. A value of 1 indicates high aromaticity. | Values for the pyridazinone ring in various derivatives have been reported in the range of approximately 0.06 to 0.45. ias.ac.inacgpubs.org |
| NICS(0) | A magnetic criterion based on the computed shielding at the center of the ring. More negative values indicate greater aromaticity. | Calculated values for the center of the pyridazinone ring are generally negative, for example, around -3.21 to -3.58 in some hydrazono-pyridazinones. acgpubs.org |
| NICS(0.5) | Similar to NICS(0), but calculated at a point 0.5 Å above the ring center. | Values are typically more negative than NICS(0), for example, in the range of -4.83 to -5.15 for certain derivatives. acgpubs.org |
| BIRD | A bond-length-based index of aromaticity. | Values for some pyridazinone derivatives have been reported to be around 51-52. acgpubs.org |
Synthesis and Comprehensive Characterization of 1h Pyridazin 6 One Hydrate Derivatives and Analogs
Design Principles for Pyridazinone Analog Libraries
The creation of pyridazinone analog libraries is a strategic process guided by the principles of medicinal chemistry and target-focused drug design. The primary goal is to systematically explore the chemical space around the pyridazinone core to identify compounds with desired properties. nih.gov A key strategy involves the bio-isosteric replacement of known pharmacophores with the pyridazinone moiety. For instance, the pyridazin-3-one core has been used as a bio-isosteric alternative to the phthalazine (B143731) ring of hydralazine (B1673433) to generate novel vasorelaxant agents. nih.gov
Design strategies often focus on generating structural diversity by introducing various substituents at different positions of the pyridazinone ring. This allows for a comprehensive structure-activity relationship (SAR) study. nih.govmdpi.com For example, in designing potential anti-inflammatory agents, libraries have been created with diverse pyridazinone-like scaffolds, including 4,5-dihydro-pyridazinones and other related heterocyclic systems, to modulate leukocyte inflammatory activities. nih.gov
The design process for target-focused libraries begins with selecting a suitable scaffold to which recognition elements (substituents) can be attached. The assembled molecule is predicted to interact with a specific target family. nih.gov For kinase inhibitors, design approaches include hinge binding, targeting the DFG-out (inactive) conformation, and binding to the invariant lysine (B10760008) residue, moving beyond simple ATP-competitive mechanisms. nih.gov Computational methods, such as molecular modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are integral to the design phase, allowing for the pre-evaluation of designed compounds before their synthesis. nih.govmdpi.com
Synthetic Strategies for Substitution and Derivatization
The synthesis of pyridazinone derivatives often begins with the cyclization of a 1,4-dicarbonyl compound, such as a γ-keto acid, with hydrazine (B178648) hydrate (B1144303). mdpi.comsphinxsai.com This foundational reaction provides the core 3(2H)-pyridazinone structure, which serves as a versatile starting material for further modification.
Table 1: General Synthetic Pathway for Pyridazinone Core
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | γ-keto acid (e.g., β-aroylpropionic acid) | Hydrazine hydrate, Reflux | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone |
| 2 | para-substituted acetophenone, glyoxalic acid | Hydrazine hydrate | 6-(4-substitutedphenyl)-pyridazin-3(2H)-one |
This table illustrates common initial steps in pyridazinone synthesis based on findings. nih.govsphinxsai.com
Regioselective functionalization is crucial for controlling the precise placement of substituents on the pyridazinone ring, which in turn dictates the molecule's properties. The reactivity of different positions on the ring allows for targeted chemical modifications. C-H functionalization has emerged as a powerful, atom-economical method for creating carbon-carbon bonds directly on the heterocyclic core. mdpi.commdpi.com
While the C-H activation of five-membered rings in fused systems is more common due to higher reactivity, specific methods have been developed for the six-membered pyridazine (B1198779) ring. mdpi.com For example, in pyrazolo[1,5-a]pyrimidines, a related 6,5-fused system, the C7 position can be selectively arylated using a phosphine-containing palladium catalyst, while a phosphine-free protocol leads to functionalization at the C3 position on the five-membered ring. mdpi.com The use of directing groups is another key strategy to control regioselectivity, particularly for positions that are typically less reactive. mdpi.commdpi.com
A wide array of substituents can be introduced onto the pyridazinone scaffold to modulate its physicochemical and biological properties. Common derivatization strategies include N-alkylation and nucleophilic substitution.
N-Alkylation: The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a common site for functionalization. For instance, N-alkylation of 6-substituted pyridazin-3-ones with ethyl chloroacetate (B1199739) yields ester derivatives. nih.govmdpi.com These esters can be further hydrolyzed to the corresponding carboxylic acids. mdpi.com
Substitution at the Ring Carbon Atoms: The carbon atoms of the pyridazinone ring can also be functionalized. Condensation reactions of the pyridazin-3(2H)-one core with various aromatic aldehydes can introduce aryl groups at the C4 position. mdpi.com
Side Chain Elaboration: Functional groups attached to the pyridazinone ring can be further elaborated. For example, acetohydrazide intermediates, formed by reacting N2-substituted esters with hydrazine, can undergo nucleophilic substitution with isothiocyanates to yield thiosemicarbazide (B42300) derivatives. nih.gov These can then be cyclized to form triazole rings attached to the pyridazinone core. nih.gov
Table 2: Examples of Introduced Substituents and Corresponding Synthetic Methods
| Position | Substituent Type | Reagents/Method | Reference |
|---|---|---|---|
| N2 | Ethyl Acetate Group | Ethyl chloroacetate, K2CO3, TBAB | mdpi.com |
| N2 | Acetohydrazide Side Chain | Hydrazine hydrate | nih.gov |
| N2 | Thiosemicarbazide Side Chain | Isothiocyanates | nih.gov |
| C4 | Aryl Groups | Aromatic aldehydes, NaOMe | mdpi.com |
| C6 | Phenyl/Substituted Phenyl | Cyclization from β-aroylpropionic acid | sphinxsai.comresearchgate.net |
This table summarizes various derivatization techniques reported in the literature.
Novel Ring-Fused Pyridazinone Systems
Fusing the pyridazinone ring with other heterocyclic systems is a powerful strategy for creating novel chemical entities with unique three-dimensional structures and properties. These polycyclic structures often exhibit distinct biological activities.
One common approach involves transforming pyridazinone derivatives into intermediates suitable for subsequent ring-closure reactions. For example, spiro[cycloalkane]pyridazinones can be converted into their corresponding thioxo derivatives using phosphorus pentasulfide. mdpi.comresearchgate.net These thiones are versatile intermediates. Reaction with hydrazine can lead to hydrazones, which upon diazotization, yield spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines]. mdpi.comresearchgate.net Alternatively, reaction of the dihydropyridazinethiones with benzhydrazide can afford triazolo[4,3-b]pyridazine systems. researchgate.net
Another strategy involves building a new ring onto an existing pyridazinone derivative. The synthesis of a novel pyridazino[3,4-b] mdpi.commdpi.comdiazepine (B8756704) ring system was achieved starting from 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone. nih.gov The synthetic pathway involved nucleophilic substitution, conversion of a hydroxyl group to a chloro group, reduction of a nitro group to an amine, and finally, an intramolecular ring-closure reaction to form the diazepine ring. nih.gov
Autoxidation reactions have also been employed to synthesize complex fused systems. Heating 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) resulted in the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through an autoxidation process. mdpi.com
Structural Diversity and Stereochemical Considerations in Derivatives
The synthetic strategies applied to the 1H-pyridazin-6-one core generate significant structural diversity. This diversity arises from the variety of substituents that can be introduced, the different positions available for functionalization, and the creation of complex ring-fused systems. nih.gov The resulting libraries can contain simple substituted pyridazinones, bicyclic systems, and more complex polycyclic and spirocyclic structures. mdpi.comnih.gov
Stereochemistry is an important consideration in the synthesis of pyridazinone derivatives, especially when creating chiral centers. The development of stereospecific synthetic methods is crucial for obtaining enantiomerically pure compounds. A regioselective and stereospecific [3 + 3] annulation reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been developed to produce functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org This reaction proceeds with high stereospecificity, retaining the enantiomeric purity of the starting aziridine. rsc.org
The three-dimensional structure of pyridazinone derivatives is critical for their interaction with biological targets. Molecular docking studies are often used to understand how these molecules fit into the active sites of proteins. For example, docking studies of bicyclic pyridazinone derivatives into the cyclooxygenase-2 (COX-2) active site revealed the importance of the planar aromatic structure of the central scaffold for activity. researchgate.net The unique physicochemical properties of the pyridazine ring, including its high dipole moment and dual hydrogen-bonding capacity, are key factors in these molecular recognition events. nih.gov Comprehensive characterization of these derivatives is typically performed using a combination of spectroscopic methods, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry, to confirm their structures. mdpi.com
Non Biological Applications of 1h Pyridazin 6 One Hydrate and Its Derivatives in Chemical and Material Sciences
Utilization as Chemical Building Blocks for Complex Organic Synthesis
The pyridazinone core is a versatile and highly functionalized building block in synthetic organic chemistry. Its inherent reactivity allows for extensive derivatization and its use as a precursor for a wide array of more complex molecular structures, particularly other heterocyclic systems.
The pyridazinone scaffold is frequently employed as a starting material for the synthesis of fused heterocyclic compounds through various cyclization and condensation reactions. The presence of nitrogen atoms, a carbonyl group, and adjacent carbon atoms that can be readily functionalized provides multiple pathways for ring annulation.
Researchers have demonstrated that pyridazin-3(2H)-ones are effective precursors for fused triazole systems. Through a sequence involving conversion to a 3-chloropyridazine (B74176) intermediate and subsequent reaction with hydrazine (B178648) hydrate (B1144303), a highly reactive hydrazino derivative is formed. This intermediate serves as a linchpin for building fused ring systems, reacting with reagents like formic acid or carbon disulfide to yield triazolo[4,5-b]-pyridazines. researchgate.net Similarly, condensation of the hydrazino intermediate with malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of pyrazolone (B3327878) derivatives fused to the pyridazine (B1198779) ring. researchgate.net
Another elegant strategy involves the use of pyridazinone derivatives in cycloaddition reactions. For instance, 3(2H)pyridazinone-butanoic acids have been used to generate bicyclic mesoionic oxazolo-pyridazinones in situ. These transient 1,3-dipoles readily undergo [3+2] cycloaddition reactions with acetylenic dipolarophiles, providing a regioselective route to complex pyrrolo[1,2-b]pyridazine (B13699388) structures. nih.gov This method highlights the ability of the pyridazinone framework to act as a masked dipole for the construction of novel polycyclic systems.
Furthermore, pyridazinone analogs are key starting materials in condensation strategies to produce pyridopyridazinedione derivatives, which are bicyclic structures of interest in materials science. mdpi.com These reactions showcase the role of the pyridazinone carbonyl group and adjacent active methylene (B1212753) positions in aldol-type condensations and subsequent cyclizations to build new rings.
A summary of representative transformations is provided in the table below.
| Starting Pyridazinone Derivative | Reagents | Resulting Heterocyclic System | Reference |
| Pyridazin-3(2H)-one | 1. POCl₃ 2. N₂H₄·H₂O 3. Formic Acid | Triazolo[4,5-b]-pyridazine | researchgate.net |
| 3(2H)pyridazinone-butanoic acid | Acetic anhydride (B1165640), Methyl propiolate | Pyrrolo[1,2-b]pyridazine | nih.gov |
| Arylhydrazono-oxobutyrates (Pyridazinone precursors) | Ethyl cyanoacetate, Hydrazine | Pyridopyridazinedione | mdpi.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are a cornerstone of modern synthetic efficiency. While the direct use of a pre-formed pyridazinone ring as one of the primary components in a one-pot MCR is not extensively documented, the core structural motifs of pyridazinones are fundamental to many such reactions.
Specifically, hydrazine hydrate, the key synthon for the formation of the N-N bond in the pyridazinone ring, is a workhorse reagent in the MCR-based synthesis of N-heterocycles. nih.gov For example, hydrazine hydrate is commonly used as a component in the synthesis of pyrazole (B372694) and pyrazolone derivatives, which share structural similarities with pyridazinones. nih.gov Four-component reactions involving hydrazine hydrate, aromatic aldehydes, 4-hydroxycoumarin, and benzoylacetonitrile (B15868) have been developed to produce complex fused heterocyclic systems like dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org
These examples underscore the importance of the conceptual synthons that constitute the pyridazinone ring. Although the intact pyridazinone heterocycle itself is more commonly used as a platform for stepwise, sequential synthesis of complex targets as described in the previous section, its fundamental building blocks are integral to the atom-economical construction of diverse heterocyclic libraries via MCRs.
Ligand Chemistry and Coordination Complexes
The pyridazinone ring and its derivatives are excellent candidates for the design of novel ligands in coordination chemistry. The presence of multiple nitrogen and oxygen donor atoms allows for various coordination modes, and the rigid heterocyclic backbone can be systematically modified to tune the steric and electronic properties of the resulting metal complexes.
A variety of synthetic strategies have been developed to produce pyridazinone-based ligands. A common and effective method is the Schiff base condensation between a pyridazine hydrazine derivative and an aldehyde or ketone. This approach has been used to prepare a range of tridentate ligands by reacting 3,6-disubstituted pyridazine hydrazines with pyridine (B92270) aldehyde, yielding the desired ligands in high yields. A notable example is the synthesis of picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), an unsymmetrically substituted ligand designed for complexing with first-row transition metals.
Another sophisticated approach involves the inverse electron demand Diels-Alder reaction to link multiple pyridazine units together, creating multidentate ligands capable of forming multimetallic complexes. This has been successfully applied to synthesize ligands composed of two or three bis-(2-pyridyl)pyridazine (dppz) moieties. These larger, more complex ligands are designed to coordinate multiple metal centers, opening pathways to new materials with interesting magnetic or catalytic properties.
Pyridazinone-based ligands exhibit diverse coordination behavior, binding to metal ions through various combinations of their nitrogen and oxygen atoms. The resulting coordination complexes display a range of geometries, largely dictated by the denticity of the ligand, the nature of the metal ion, and the reaction conditions.
Tridentate pyridazine hydrazone ligands typically coordinate to first-row transition metals like Cu(II), Ni(II), Co(III), and Zn(II) to form stable complexes. X-ray diffraction studies have revealed both penta- and hexa-coordinated metal centers. For example, the PIPYH ligand can form a pentacoordinate complex of the type [Cu(II)(PIPYH)(NO₃)₂] or hexacoordinate complexes such as Ni(II)(PIPYH)₂₂. In these hexacoordinate complexes, two tridentate ligands wrap around the metal center to create a distorted octahedral geometry, satisfying the metal's coordination sphere with an N6 donor set.
In other cases, a single tridentate ligand may coordinate along with other ancillary ligands, such as nitrate (B79036) ions, leading to different coordination spheres and geometries. Complexes with an N3O3 coordination sphere, involving one pyridazinone ligand and two bidentate nitrate ions, have been characterized, also resulting in a six-coordinate geometry. Depending on the specific ligand and metal, other geometries such as square pyramidal and tetrahedral have also been observed.
The table below summarizes the coordination characteristics of some representative pyridazinone-based metal complexes.
| Ligand | Metal Ion | Coordination No. | Geometry | Reference |
| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Cu(II) | 5 | Pentacoordinate | researchgate.net |
| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Zn(II), Co(III) | 6 | Octahedral | researchgate.net |
| Tridentate Pyridazine Hydrazone (Tolyl-substituted) | Co(II), Ni(II), Zn(II) | 6 | Octahedral (N6 sphere) | unimi.it |
| Tridentate Pyridazine Hydrazone (t-Butyl-substituted) | Ni(II), Cu(II), Zn(II) | 6 | Octahedral (N3O3 sphere) | unimi.it |
| Pyridazinone-acid hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Fe(III) | 4, 5, or 6 | Tetrahedral, Square Pyramidal, or Octahedral | researchgate.net |
While the catalytic applications of metal complexes derived specifically from 1H-pyridazin-6-one are an emerging field, the well-established catalytic prowess of structurally related N-heterocyclic ligands provides a strong indication of their potential. The electronic properties and coordination geometries of pyridazinone complexes are analogous to those of pyridine and terpyridine complexes, which are used extensively in catalysis. unimi.itnih.gov
Metal complexes featuring pyridine-based ligands are effective catalysts for a wide range of organic transformations. These include stereoselective C-C and C-O bond-forming reactions, the cis-dihydroxylation of alkenes, and water oxidation. unimi.it Terpyridine-metal complexes have demonstrated catalytic activity in challenging reactions such as C–C unsaturated bond hydrofunctionalization and the reduction of nitro groups. nih.gov The ability of the pyridazine ring to participate in π-backbonding and stabilize various metal oxidation states is a key feature that underpins this catalytic potential. researchgate.net
Furthermore, hydrazone-based ligands, which are synthetically accessible from pyridazinone precursors, form metal complexes with known catalytic activity. researchgate.net The catalytic potential is also highlighted by research on palladium complexes with mesoionic carbene ligands, which can be derived from N-heterocycles and are used in sophisticated domino reactions like Sonogashira coupling/cyclization for the one-pot synthesis of other heterocycles. nih.gov Given these precedents, research into pyridazinone-based metal complexes is a promising avenue for the development of new, efficient, and selective catalysts for fine chemical synthesis.
Advanced Materials Science Applications
The inherent characteristics of the pyridazinone ring, such as its polar nature, hydrogen bonding capabilities, and tunable electronic properties through substitution, make it an attractive building block for a diverse range of advanced materials.
Optical Materials
Derivatives of 1H-pyridazin-6-one have demonstrated potential in the field of optical materials, particularly as fluorescent probes and components of nonlinear optical (NLO) materials.
A series of small-molecule fluorescent probes based on a nitrogen-fused pyridazinone scaffold have been developed. bjmu.edu.cn By enhancing the electron-withdrawing ability of the pyridazinone core through the incorporation of other N-heterocyclic aromatic rings like pyridine or pyrazine (B50134), and by attaching targeting groups such as triphenylphosphine (B44618) or morpholine, these probes exhibit excellent properties for live cell and brain tissue imaging. bjmu.edu.cn The photophysical properties of these probes, including their absorption and emission spectra, have been characterized in various solvents. bjmu.edu.cn
Table 1: Photophysical Properties of Nitrogen-Fused Pyridazinone Fluorescent Probes bjmu.edu.cn
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| 6a | DMSO | 380 | 480 | 100 |
| 6b | DMSO | 385 | 495 | 110 |
| 6c | DMSO | 390 | 510 | 120 |
| 7a | DMSO | 375 | 470 | 95 |
| 7b | DMSO | 380 | 485 | 105 |
| 7c | DMSO | 385 | 500 | 115 |
Note: This table is a representation of the type of data found in the source and not exhaustive.
Furthermore, pyridazine derivatives have been investigated for their third-order nonlinear optical properties. mdpi.commanipal.edursc.org Organic materials with significant third-order nonlinearities are crucial for applications in photonics and optoelectronics, including optical switching and data processing. mdpi.com The delocalized π-electron systems in pyridazinone derivatives contribute to their nonlinear optical response. Studies on related heterocyclic compounds like pyrazoline derivatives have shown that strategic substitution can tune these properties, suggesting a similar potential for the pyridazinone scaffold. researchgate.netrsc.orgresearchgate.net The investigation of structure-property relationships in these molecules is key to designing materials with enhanced NLO characteristics. researchgate.net
Some pyridazine derivatives have also been explored for their liquid-crystalline properties. scholarsresearchlibrary.com The introduction of long alkyl chains into supramolecular adducts of pyridazine with silver alkylsulfonates has been shown to induce thermotropic mesomorphism, leading to the formation of rectangular columnar mesophases. This highlights the potential of pyridazinone-based structures in the development of novel liquid crystals. scholarsresearchlibrary.com
Precursors for Polymeric Materials
The bifunctional nature of 1H-pyridazin-6-one hydrate and its derivatives, possessing both a reactive lactam moiety and positions on the ring amenable to functionalization, makes them valuable precursors for the synthesis of novel polymeric materials.
One notable application is in the development of heat-resistant and flame-retardant polymers. For instance, a novel phthalonitrile (B49051) monomer containing a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), has been synthesized. mdpi.com This monomer, with a low melting point and a wide processing window, can be cured to produce poly(BCPD) resins. mdpi.com These resins exhibit excellent thermal stability, with glass transition temperatures exceeding 400 °C, and a high char residue at 850 °C in a nitrogen atmosphere. mdpi.com The limiting oxygen index (LOI) value of the poly(BCPD) resin is calculated to be 48, classifying it as an excellent flame-retardant material. mdpi.com The rigidity and polarity of the pyridazine structure contribute to the enhanced mechanical and thermal properties of the resulting polymer. mdpi.com
Table 2: Thermal Properties of Poly(BCPD) Resin mdpi.com
| Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Residue at 850 °C (%) |
|---|---|---|---|
| 350 | > 400 | 510 | 75.5 |
Furthermore, the pyridazinone nucleus can be incorporated into the backbone of other polymer types, such as polyurethanes. The synthesis of pyridine-based polyurethanes has been reported, demonstrating the feasibility of incorporating such heterocyclic rings into polymer chains to modify their properties. researchgate.netresearchgate.net While specific examples focusing on this compound as a monomer for polyurethanes are less common in the reviewed literature, the principles of polycondensation reactions suggest its potential in this area.
Components in Supramolecular Assemblies
The ability of the pyridazinone ring to participate in hydrogen bonding makes it a valuable component in the construction of supramolecular assemblies. The N-H and C=O groups of the lactam moiety can act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of molecules into well-defined architectures.
The pyridone homosynthon, a robust hydrogen-bonded dimer formed by two N-H---O interactions, is a well-established motif in the crystal engineering of pyridone-containing molecules. nih.gov This synthon has been shown to be conserved even in the presence of other strong interactions, such as halogen bonds. nih.gov In co-crystals of pyridone with perfluorinated halocarbons, the pyridone molecules consistently form these hydrogen-bonded dimers, which then act as acceptors for halogen bonds. nih.gov This predictability is crucial for the rational design of complex supramolecular structures.
The principles of supramolecular synthon hierarchy can be applied to predict the most likely hydrogen-bonding patterns in competitive environments, aiding in the design of new pyridazinone-containing co-crystals with tailored architectures and functionalities. researcher.life
Role in Physical Organic Chemistry Research
1H-Pyridazin-6-one and its derivatives serve as important model systems for fundamental studies in physical organic chemistry, particularly in the investigation of tautomerism and reaction mechanisms.
The keto-enol tautomerism of pyridazinones is a subject of significant interest. researchgate.netmdpi.comnih.gov 1H-Pyridazin-6-one can theoretically exist in equilibrium with its aromatic hydroxy tautomer, 6-hydroxypyridazine. Experimental and theoretical studies have shown that the equilibrium position is highly dependent on factors such as the substitution pattern on the ring and the nature of the solvent. researchgate.netmdpi.com Electronic spectra studies comparing fixed oxo- and O-alkylated derivatives with the tautomeric system have indicated that the oxo-form is the predominant species for 6-(2-pyrrolyl)pyridazin-3-one. researchgate.net However, the presence of the pyrrolyl substituent was found to shift the equilibrium more towards the hydroxyl form compared to the unsubstituted parent compound. researchgate.net
Table 3: Tautomeric Equilibrium of 1-Benzamidoisoquinoline Derivatives (Illustrative of Substituent Effects) mdpi.com
| Substituent on Phenyl Ring | % Amide Form (Tautomer A) |
|---|---|
| NMe2 | 74 |
| OMe | 69 |
| Me | 65 |
| H | 62 |
| Cl | 55 |
| CN | 44 |
| NO2 | 38 |
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the energetic and mechanistic details of this tautomerism. These studies can calculate the relative stabilities of the tautomers and the energy barriers for their interconversion, providing insights that complement experimental observations. mdpi.com
Furthermore, pyridazinone derivatives are utilized in mechanistic investigations of various chemical reactions. For instance, the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and pyridazinone has been studied using theoretical, NMR, and kinetic methods to elucidate the reaction mechanism. researchgate.net Such studies provide valuable information on the reactivity of the pyridazinone ring and the intermediates involved in its transformations. Kinetic studies, often monitored by techniques like UV spectrophotometry, allow for the determination of reaction rate constants and provide insights into the effects of solvent and substituents on the reaction pathway. researchgate.netmdpi.com
Emerging Research Frontiers and Future Prospects for 1h Pyridazin 6 One Hydrate Chemistry
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery of novel pyridazinone derivatives by transforming vast datasets into predictive and actionable insights. jmpas.com These computational tools are being employed to build Quantitative Structure-Activity Relationship (QSAR) models, perform in silico screening, and predict pharmacokinetic properties, thereby streamlining the drug discovery pipeline. nih.govimedpub.com
Detailed research findings indicate that various computational techniques are being applied to pyridazinone-based compounds. QSAR studies, for instance, have been used to correlate the structural features of pyridazinone derivatives with their biological activities, such as fungicidal or anticonvulsant properties. asianpubs.orgimedpub.com These models help identify key molecular descriptors that govern a compound's efficacy. researchgate.net For example, 3D-QSAR models for pyrazolo[3,4-d]pyridazinone derivatives have been developed to predict their bioactivities as FGFR1 inhibitors, guiding the design of more potent anticancer agents. nih.gov
In silico approaches like molecular docking and inverse virtual screening (iVS) are used to predict how pyridazinone ligands will interact with biological targets. imedpub.com In one study, a library of 52 pyridazinone-based molecules was computationally screened against thousands of proteins to identify new potential therapeutic targets, a process known as drug repurposing. nih.govtandfonline.comresearchgate.net Such methods significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, ML algorithms are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. rsc.org
| Computational Technique | Application | Objective | Reference |
|---|---|---|---|
| 3D-QSAR | Modeling of pyrazolo[3,4-d]pyridazinone derivatives | Predict bioactivity and guide design of covalent FGFR1 inhibitors. | nih.gov |
| Molecular Docking | Screening of pyridazinone derivatives against GABA receptors | Identify potential anticonvulsant agents by predicting binding interactions. | imedpub.com |
| Inverse Virtual Screening (iVS) | Screening a library of 52 pyridazinone analogues | Identify novel protein targets for drug repurposing. | nih.govtandfonline.com |
| Pharmacophore Modeling | Analysis of pyridazinone-based molecules | Define potential targets and understand ligand-protein interactions. | tandfonline.com |
| ADMET Prediction | In silico evaluation of novel pyridazinone derivatives | Assess drug-likeliness, including solubility and oral bioavailability. | rsc.org |
Sustainable and Green Chemical Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pyridazinone derivatives to minimize environmental impact and improve efficiency. These methodologies focus on reducing the use of hazardous solvents, decreasing energy consumption, and designing safer chemical processes. Key advancements include the use of microwave irradiation and ultrasound as alternatives to conventional heating.
Research has demonstrated that microwave-assisted synthesis can dramatically reduce reaction times and improve product yields. For example, one environmentally benign method for synthesizing thieno[3,4-d]pyridazinones avoids volatile organic solvents and achieves excellent yields in minutes using microwave or ultrasound irradiation. Another study highlighted the synthesis of substituted pyridazinone derivatives using grinding and microwave heating, which proved more efficient than traditional reflux conditions. These green methods not only offer environmental benefits but also streamline the synthesis process, making it more cost-effective and scalable.
| Methodology | Energy Source | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Oil bath / Heating mantle | 6 - 24 hours | Well-established, traditional method. | mdpi.com |
| Microwave Irradiation | Microwaves | 2 - 10 minutes | Rapid heating, reduced reaction time, often higher yields, solvent-free options. | electrochemsci.org |
| Ultrasound Irradiation | Ultrasonic waves | Minutes | Energy efficient, avoids toxic solvents, excellent yields. | electrochemsci.org |
| Grinding (Mechanochemistry) | Mechanical force | Minutes | Solvent-free, energy-efficient, simple procedure. | electrochemsci.org |
Exploration of Novel Non-Traditional Reactivities
Chemists are exploring beyond the classical reactions of the pyridazinone core to unlock new synthetic pathways and create novel molecular architectures. These non-traditional reactivities include transition-metal-catalyzed C-H activation, electro-organic synthesis, and advanced cycloaddition reactions.
One of the most significant frontiers is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H activation of pyrazolidinones has been used to construct N,N-bicyclic pyridazine (B1198779) analogues, demonstrating a powerful method for building complex fused-ring systems. researchgate.net This strategy allows for the direct coupling of the pyridazinone core with other molecules in a highly efficient manner.
Electrochemical synthesis represents another innovative and sustainable approach. An electrochemical NH/CH-coupling reaction has been developed to create an N-arylpyridazinone, a key agrochemical intermediate. acs.org This method uses electricity to drive the reaction, generating only hydrogen gas as a byproduct and avoiding the need for costly and unstable reagents like boronic acids used in traditional cross-coupling reactions. acs.org
Furthermore, novel cycloaddition strategies are being employed. An inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a metal-free, highly regioselective route to synthesize pyridazine derivatives under neutral conditions. organic-chemistry.org Another approach involves the 1,3-dipolar cycloaddition of mesoionic oxazolo-pyridazinones with acetylenic compounds to create new pyrrolo[1,2-b]pyridazines. nih.gov
| Reaction Type | Catalyst/Reagent | Transformation | Significance | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Rhodium(III) complex | Direct ortho C-H activation of a pyrazolidinone directing group to form fused benzopyridazine analogues. | Atom-economical synthesis of complex N,N-bicyclic structures. | researchgate.net |
| Electrochemical NH/CH-Coupling | Graphite electrodes, electricity | Direct coupling of a pyridazinone N-H bond with a C-H bond of veratrole. | Green, reagent-free C-N bond formation with H₂ as the only byproduct. | acs.org |
| Aza-Diels-Alder Reaction | None (Thermal) | [4+2] cycloaddition of 1,2,3-triazines with 1-propynylamines. | Metal-free, neutral, and highly regioselective route to 6-aryl-pyridazin-3-amines. | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Acetic anhydride (B1165640) (to generate mesoionic intermediate) | Reaction of mesoionic oxazolo-pyridazinones with alkynes. | Access to novel fused pyrrolo[1,2-b]pyridazine (B13699388) scaffolds. | nih.gov |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The optimization and scale-up of chemical reactions involving 1H-pyridazin-6-one hydrate (B1144303) and its derivatives are greatly enhanced by advanced characterization techniques that allow for real-time, in situ monitoring. These process analytical technologies (PAT) provide dynamic information on reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. In situ FTIR probes can be inserted directly into a reaction vessel to continuously collect spectra. xjtu.edu.cn This allows researchers to track the concentration of reactants, products, and any transient intermediates by monitoring the characteristic vibrational bands of functional groups, such as the carbonyl (C=O) stretch in the pyridazinone ring. xjtu.edu.cnnih.gov This real-time data is invaluable for understanding reaction mechanisms and ensuring process safety and reproducibility.
While specific published studies detailing the in situ monitoring of 1H-pyridazin-6-one hydrate synthesis are not prevalent, the application of these techniques is a clear future direction. The technology enables a deeper understanding of molecular changes during processes like cyclization or substitution, leading to more efficient and controlled synthetic protocols. xjtu.edu.cn This is particularly relevant for green chemistry applications, where precise control can maximize yield and minimize waste.
Interdisciplinary Research with Other Chemical Disciplines (e.g., Surface Chemistry, Electrochemistry)
The unique electronic and structural properties of the pyridazinone ring are being explored in various interdisciplinary fields beyond traditional pharmacology, including electrochemistry, materials science, and sensor technology.
In the realm of electrochemistry and surface chemistry, pyridazine derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments. electrochemsci.orgresearchgate.net These molecules adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions. researchgate.net The efficiency of this inhibition is studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), which probe the molecule-surface interface. electrochemsci.org The electron-rich nature of the pyridazine ring and its substituents plays a crucial role in the adsorption process.
The redox properties of the 1,4-diaza system found in pyridazines also make them candidates for energy storage applications. Related N-heterocyclic compounds like quinoxaline (B1680401) (a benzene (B151609) ring fused to a pyrazine (B50134) ring) are being characterized for their potential use in aqueous redox flow batteries. mdpi.com Studies focus on how substituents on the ring affect electrochemical potential and stability, providing a roadmap for designing pyridazinone-based materials for energy applications. mdpi.com
Furthermore, the ability of the pyridazine scaffold to chelate metal ions is being harnessed in the development of chemical sensors. Pyridine-based fluorescent chemosensors have been synthesized for the rapid detection of toxic heavy metal ions like Hg²⁺ and Ni²⁺ in aqueous solutions. mdpi.com The binding of a metal cation to the nitrogen atoms of the heterocyclic ring modulates the molecule's fluorescence, providing a detectable signal. mdpi.com This opens avenues for designing pyridazinone-based sensors for environmental monitoring or biological diagnostics.
| Discipline | Application | Function of Pyridazine/one Core | Techniques Used | Reference |
|---|---|---|---|---|
| Electrochemistry / Surface Chemistry | Corrosion inhibition of mild steel | Adsorbs onto the metal surface, blocking active sites. | Potentiodynamic polarization, EIS. | electrochemsci.orgresearchgate.net |
| Materials Science / Electrochemistry | Redox flow battery materials | Acts as a redox-active core for charge storage. | Cyclic voltammetry. | mdpi.com |
| Sensor Technology / Analytical Chemistry | Fluorescent chemosensor for metal cations | Binds to metal ions, causing a change in fluorescence. | Fluorescence spectroscopy. | mdpi.com |
Q & A
Basic: What are the standard synthetic routes for 1H-Pyridazin-6-one hydrate derivatives?
Methodological Answer:
1H-Pyridazin-6-one derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:
- Claisen-Schmidt condensation of hydrazides with carbonyl compounds, followed by cyclization using hydrazine hydrate .
- For example, reacting a substituted hydrazide (e.g., 3,4-dichlorophenyl hydrazide) with a ketone or aldehyde (e.g., 2-methoxybenzaldehyde) in 1,4-dioxane/DMF under reflux, followed by acidification to precipitate the product .
- Key parameters : Solvent choice (polar aprotic solvents enhance cyclization), temperature (reflux conditions for 3–6 hours), and stoichiometric control of hydrazine hydrate to avoid side reactions .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazide + Carbonyl compound (1:1 molar ratio) | Form hydrazone intermediate |
| 2 | 1,4-dioxane/DMF, reflux (3–6 h) | Cyclization to pyridazinone core |
| 3 | Ice/HCl precipitation | Isolation of crude product |
| 4 | Recrystallization (ethanol/water) | Purification |
Advanced: How do structural modifications (e.g., substituents) influence the biological activity of 1H-Pyridazin-6-one derivatives?
Methodological Answer:
- Substituent effects are systematically evaluated via SAR (Structure-Activity Relationship) studies. For example:
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in 7a ) enhance anti-rotaviral activity by increasing electrophilicity and target binding .
- Hydrophobic substituents (e.g., 4-fluorophenylmethyl in 7b ) improve membrane permeability, as shown in cell-based assays .
- Experimental validation :
- In vitro assays : Measure IC₅₀ against rotavirus strains (e.g., WA, SA11) using plaque reduction assays .
- Computational modeling : DFT calculations to assess electronic properties and docking simulations to predict binding affinity to viral proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
